molecular formula C18H16BrClFN B12628063 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole CAS No. 917947-54-7

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole

Cat. No.: B12628063
CAS No.: 917947-54-7
M. Wt: 380.7 g/mol
InChI Key: GJOJMGGDHHUAJY-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromobutyl side chain and a chlorofluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorofluorophenyl Group: This can be achieved through a halogenation reaction, where the indole core is reacted with chlorofluorobenzene under suitable conditions.

    Attachment of the Bromobutyl Side Chain: The final step involves the alkylation of the indole nitrogen with 1-bromobutane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromobutyl side chain can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The chlorofluorophenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted indoles.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromobutyl and chlorofluorophenyl groups may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobutyl)-2-phenyl-1H-indole: Lacks the chlorofluorophenyl group.

    1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole: Lacks the fluorine atom.

    1-(4-Bromobutyl)-2-(3-chlorophenyl)-1H-indole: Lacks the fluorine atom and has a different substitution pattern.

Uniqueness

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is unique due to the presence of both bromobutyl and chlorofluorophenyl groups, which may impart distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

917947-54-7

Molecular Formula

C18H16BrClFN

Molecular Weight

380.7 g/mol

IUPAC Name

1-(4-bromobutyl)-2-(3-chloro-4-fluorophenyl)indole

InChI

InChI=1S/C18H16BrClFN/c19-9-3-4-10-22-17-6-2-1-5-13(17)12-18(22)14-7-8-16(21)15(20)11-14/h1-2,5-8,11-12H,3-4,9-10H2

InChI Key

GJOJMGGDHHUAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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